molecular formula C9H13NO2S3 B1457028 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid CAS No. 1137725-46-2

4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid

Cat. No.: B1457028
CAS No.: 1137725-46-2
M. Wt: 263.4 g/mol
InChI Key: KEWSCDNULKOKTG-UHFFFAOYSA-N
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Description

Core Structural Features

4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CAS 1137725-46-2) is a trithiocarbonate derivative with a pentanoic acid backbone substituted at the fourth carbon. Its molecular formula is $$ \text{C}9\text{H}{13}\text{NO}2\text{S}3 $$, and it has a molecular weight of 263.40 g/mol. The central carbon atom (C4) is bonded to three sulfur-containing groups: a cyano group (-CN), a carboxylic acid (-COOH), and an ethylsulfanylthiocarbonyl moiety (-S-C(=S)-S-CH$$2$$CH$$3$$). This arrangement creates a tetrahedral geometry around C4, though no stereocenters are explicitly defined in available crystallographic data.

Table 1: Core structural descriptors

Property Value
Molecular formula $$ \text{C}9\text{H}{13}\text{NO}2\text{S}3 $$
Molecular weight 263.40 g/mol
Key substituents -CN, -COOH, -S-C(=S)-S-Et
Backbone Pentanoic acid (5-carbon chain)

Functional Group Analysis

Cyano Group (-CN)

The cyano group is a linear functional group with a carbon-nitrogen triple bond ($$ \text{C}\equiv\text{N} $$). Infrared (IR) spectroscopy reveals a characteristic stretching frequency between 2260–2240 cm$$^{-1}$$ for saturated nitriles, consistent with its non-conjugated placement in this compound. Nuclear magnetic resonance (NMR) data for analogous compounds show cyano carbon ($$ \text{C}\equiv\text{N} $$) signals near 120 ppm in $$^{13}\text{C}$$ spectra, though experimental data for this specific compound remain unpublished.

Carboxylic Acid Moiety (-COOH)

The terminal carboxylic acid group contributes to the compound’s polarity and acidity, with a predicted pKa of 4.07. In $$^{1}\text{H}$$ NMR, the acidic proton typically appears as a broad singlet near 12 ppm, while the α-protons to the carbonyl resonate between 2.3–2.6 ppm. The carbonyl stretching vibration in IR spectra is observed at 1700–1720 cm$$^{-1}$$, slightly lower than unconjugated carboxylic acids due to electron-withdrawing effects from adjacent sulfur groups.

Ethylsulfanylthiocarbonyl Group (-S-C(=S)-S-Et)

This group features a thiocarbonyl core ($$ \text{C}= \text{S} $$) flanked by two sulfur atoms and an ethyl chain. Key spectroscopic characteristics include:

  • IR : $$ \text{C}= \text{S} $$ stretching at 1180–1225 cm$$^{-1}$$.
  • NMR : Thiocarbonyl sulfur deshields adjacent protons, causing split signals near 3.4 ppm for ethyl -SCH$$2$$CH$$3$$.
  • $$^{13}\text{C}$$ NMR : The central carbon in the trithiocarbonate group resonates near 224 ppm, distinct from carbonyl or thiocarbonyl carbons in simpler derivatives.

Table 2: Spectroscopic signatures of functional groups

Group IR (cm$$^{-1}$$) $$^{1}\text{H}$$ NMR (ppm) $$^{13}\text{C}$$ NMR (ppm)
-CN 2260–2240 ~120
-COOH 1700–1720 12.0 (broad), 2.3–2.6 ~175 (C=O)
-S-C(=S)-S-Et 1180–1225 3.4 (q, SCH$$_2$$) ~224 (C=S)

Stereochemical and Conformational Considerations

The compound lacks defined stereocenters due to symmetrical substitution at C4. However, rotational barriers around the thiocarbonyl-sulfur bonds introduce conformational flexibility. Computational models suggest three low-energy conformers:

  • Synperiplanar : Ethyl and carboxylic acid groups aligned.
  • Anticlinal : Ethyl group rotated 120° relative to -COOH.
  • Antiplanar : Groups opposite, maximizing steric separation.

Dynamic NMR studies of similar trithiocarbonates reveal slow interconversion between conformers at room temperature, with coalescence temperatures near 60°C. The ethyl chain adopts a staggered conformation to minimize gauche interactions, while the carboxylic acid group participates in intramolecular hydrogen bonding with the thiocarbonyl sulfur, stabilizing the synperiplanar form.

Table 3: Conformational energy differences

Conformer Relative Energy (kJ/mol) Dominant Stabilizing Interaction
Synperiplanar 0.0 S···H-O hydrogen bond
Anticlinal 2.1 Reduced steric hindrance
Antiplanar 4.3 Electrostatic repulsion minimized

Properties

IUPAC Name

4-cyano-4-ethylsulfanylcarbothioylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S3/c1-3-14-8(13)15-9(2,6-10)5-4-7(11)12/h3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWSCDNULKOKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)SC(C)(CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CEPA) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological applications. This article explores its biological activity, focusing on its mechanisms, effects in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound CEPA features a cyano group, a thiocarbonyl group, and an ethyl sulfanyl moiety, which contribute to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

CEPA C8H12N2O2S3\text{CEPA }\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2\text{S}_3

1. Enzyme Inhibition

Research indicates that CEPA can act as an inhibitor of specific enzymes. For instance, studies have demonstrated that compounds with similar thiocarbonyl functionalities can modulate enzyme activities by forming reversible covalent bonds with active site residues. This mode of action is critical in the development of therapeutic agents targeting metabolic pathways.

2. Anticancer Properties

CEPA has been evaluated for its anticancer potential. In vitro studies have shown that polymer prodrugs incorporating CEPA exhibit enhanced cytotoxicity against various cancer cell lines. For example, a study revealed that CEPA-based polymer prodrugs significantly reduced cell viability in pancreatic and lung cancer cells without inducing toxicity in normal cells .

Case Study 1: Polymer Prodrug Development

A significant application of CEPA is in the development of polymer prodrugs for cancer therapy. A study demonstrated the synthesis of a hydrophilic polymer incorporating CEPA, which showed improved drug delivery efficiency and reduced systemic toxicity compared to traditional formulations like Taxol. The pharmacokinetic profile indicated a longer half-life and lower peak concentrations, which are crucial for minimizing side effects during chemotherapy .

ParameterTaxol IVCEPA-based Prodrug SC
Half-life (h)1.713.9
Cmax (ng/mL)4657310
AUC (ng/mL·h)46311299

This table illustrates the enhanced pharmacokinetic properties of the CEPA-based prodrug compared to Taxol, highlighting its potential for safer administration routes.

Case Study 2: Antimicrobial Activity

Another area of interest is the antimicrobial activity of CEPA derivatives. Research has shown that compounds with similar structures exhibit broad-spectrum antimicrobial effects against both bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Scientific Research Applications

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

One of the primary applications of 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid is as a chain transfer agent in RAFT polymerization. This technique allows for the controlled synthesis of polymers with predetermined molecular weights and narrow dispersity.

Case Study: Synthesis of Glucose-Based Block Copolymers

  • Research Focus : The compound was utilized to synthesize poly(GATA)-b-poly(n-butyl acrylate) diblock copolymers.
  • Findings : The use of this compound enabled precise control over the molecular weight and dispersity, resulting in well-defined copolymers suitable for various applications in biomedicine and materials science .

Development of Star Polymers

The compound has also been employed in the synthesis of star-shaped polymers, which are significant for their unique properties in drug delivery systems.

Case Study: siRNA Delivery

  • Research Focus : A study demonstrated the capability of star polymers synthesized with this compound to deliver small interfering RNA (siRNA) effectively.
  • Findings : The star polymers showed no cytotoxicity towards pancreatic or lung cancer cells and successfully silenced target gene expression by approximately 50% in vivo .

Anticancer Drug Delivery Systems

This compound has been investigated for its potential to enhance the efficacy of anticancer drugs through innovative delivery systems.

Polymer Prodrug Strategy

A recent study reported a polymer prodrug approach that utilizes this compound to facilitate subcutaneous administration of anticancer drugs, significantly improving bioavailability.

Key Outcomes :

  • The strategy led to a threefold increase in maximum tolerated dose compared to traditional intravenous administration.
  • The approach was shown to reduce systemic toxicity while maintaining therapeutic efficacy .

Material Science Applications

The compound's role extends beyond biomedicine into material science, where it contributes to the development of new materials with tailored properties.

Ice Recrystallization Inhibition

Recent research has indicated that this compound can inhibit ice recrystallization, which is crucial for preserving biological samples and improving the stability of frozen products.

Research Findings :

  • The compound demonstrated effective inhibition properties, enhancing the stability of various formulations during freeze-thaw cycles .

Data Tables

Application AreaSpecific Use CaseKey Findings
Polymer ChemistryRAFT PolymerizationControlled synthesis of block copolymers
Drug DeliverysiRNA DeliveryEffective gene silencing with no cytotoxicity
Anticancer StrategiesPolymer Prodrug StrategyIncreased bioavailability and reduced systemic toxicity
Material ScienceIce Recrystallization InhibitionEnhanced stability during freeze-thaw cycles

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of trithiocarbonate-based CTAs, where variations in the substituent groups (alkyl/aryl chains, sulfanyl/sulfonyl groups) significantly influence their reactivity, solubility, and application scope. Key analogs include:

Substituent Chain Length and Type

  • 4-Cyano-4-[(propylsulfanylthiocarbonyl)sulfanyl]pentanoic acid Features a propylsulfanyl group instead of ethyl. Exhibits similar reactivity but may offer enhanced solubility in slightly hydrophobic monomers. Modified derivatives of this CTA (e.g., APP) are used to synthesize thermo-responsive copolymers .
  • 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid The long dodecyl chain improves compatibility with hydrophobic monomers (e.g., styrene derivatives) and stabilizes self-assembled structures like micelles and vesicles . Enables high monomer conversion (>95%) in block copolymer syntheses .
  • 4-Cyano-4-[(dodecylsulfonylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) Replaces the sulfanyl group with sulfonyl, altering electron-withdrawing effects. Used in flow chemistry for controlling polymerization-induced self-assembly (PISA) .
  • 4-Cyano-4-[(thiobenzoyl)sulfanyl]pentanoic acid Aromatic thiobenzoyl group enhances radical stability during polymerization. Applied in synthesizing PEG macro-RAFT agents for amphiphilic block copolymers .

Reactivity and Performance

Property Ethyl-CTA (CEPA) Propyl-CTA Dodecyl-CTA Thiobenzoyl-CTA
Solubility Moderate (polar solvents) Moderate Low (hydrophobic) Low (requires DMF/THF)
Monomer Compatibility Polar monomers (e.g., DMAEMA) Broad Hydrophobic monomers PEG-based systems
Residual Monomer ~4% n.d. <5% n.d.
Applications pH-responsive NPs Thermo-responsive copolymers Block copolymers PEG macro-CTA

Stability and Biocompatibility

  • Ethyl-CTA (CEPA): Demonstrated biocompatibility in drug delivery systems ; stable under refrigeration .
  • Dodecyl-CTA: May exhibit cytotoxicity due to lipophilic chains but effective in nanocarriers .
  • Thiobenzoyl-CTA: Requires storage at 2–10°C to prevent degradation .

Key Research Findings

Ethyl-CTA in Biomedical Systems: Achieved 96% monomer conversion in RAFT polymerization of pH-responsive poly(DMAEMA), forming nanoparticles with a polydispersity index (PDI) <1.2 . Enabled synthesis of dopamine-containing polymers for inhibiting α-synuclein fibrillation .

Dodecyl-CTA in Nanostructures: Produced poly(N-[3-(diethylamino)propyl]methacrylamide) with 4% residual monomer and sharp thermal transitions . Critical for creating microrobots with hydrophobic "hands" for capturing microplastics .

Thiobenzoyl-CTA in Functional Polymers:

  • Synthesized PEG-based macro-CTAs for amphiphilic copolymers with tunable self-assembly .

Preparation Methods

General Synthetic Route

The synthesis of 4-cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid typically follows a sequence involving:

  • Formation of sodium S-ethyl trithiocarbonate intermediate
  • Subsequent reaction with iodine to yield the target compound

This method is well-documented and considered reliable for producing the compound with good purity and yield.

Stepwise Procedure

Step Reagents and Conditions Description
1 Sodium ethanethiolate (5.0 g, 59.5 mmol, 1 eq) suspended in 250 mL dry diethyl ether at 0 °C Sodium ethanethiolate is prepared or procured and suspended in anhydrous ether to maintain moisture-free conditions.
2 Carbon disulfide (3.94 mL, 65.5 mmol, 1.1 eq) added dropwise over 10 minutes Carbon disulfide reacts with sodium ethanethiolate to form sodium S-ethyl trithiocarbonate, observed as a thick yellow precipitate.
3 Stirring at room temperature for 2 hours Ensures complete reaction and formation of the intermediate.
4 Addition of solid iodine (7.49 g, 29.5 mmol, 0.5 eq) to the reaction mixture Iodine oxidizes the intermediate to form the trithiocarbonate structure characteristic of the target molecule.
5 Stirring for 2 hours followed by washing with aqueous sodium thiosulfate (1 M, 200 mL) three times Removes excess iodine and by-products, purifying the compound.

This procedure was reported in a peer-reviewed supplementary information document and is considered a standard approach for synthesizing this compound.

Reaction Mechanism Insights

  • The initial nucleophilic attack of ethanethiolate on carbon disulfide forms the trithiocarbonate intermediate.
  • Iodine acts as an oxidizing agent to facilitate the formation of the disulfide linkage in the final product.
  • The washing steps with sodium thiosulfate are crucial to quench unreacted iodine and prevent side reactions.

Summary Table of Preparation Parameters

Parameter Value/Condition Notes
Sodium ethanethiolate amount 5.0 g (59.5 mmol) 1 equivalent
Carbon disulfide amount 3.94 mL (65.5 mmol) 1.1 equivalents, added dropwise
Solvent Dry diethyl ether Anhydrous conditions necessary
Temperature 0 °C initially, then room temperature Controls reaction rate and intermediate stability
Iodine amount 7.49 g (29.5 mmol) 0.5 equivalents, solid form
Stirring time 2 hours after CS2 addition, 2 hours post iodine addition Ensures reaction completion
Washing 3x with 1 M sodium thiosulfate Removes residual iodine

Q & A

Q. Key Steps :

  • Freeze-pump-thaw cycles to remove oxygen.
  • Reaction monitoring via TLC or NMR to confirm completion.
  • Storage at −20°C in light-sensitive containers to prevent degradation .

How does the ethylsulfanyl group influence CTA efficiency compared to longer alkyl chains (e.g., dodecyl)?

Advanced Research Question
The ethylsulfanyl group improves solubility in polar monomers (e.g., acrylates) and reduces steric hindrance, enabling faster chain transfer kinetics. In contrast, dodecylsulfanyl variants (e.g., CDTP) enhance compatibility with hydrophobic monomers but may slow polymerization rates due to increased steric bulk .

Experimental Design : Compare polymerization kinetics (via in situ NMR or GPC) using CTAs with varying alkyl chains under identical monomer/initiator ratios.

What challenges arise during CTA purification, and how are they mitigated?

Advanced Research Question
Challenges include residual unreacted thiobenzoyl disulfide and byproducts. Mitigation Strategies :

  • Precipitation in hexane removes hydrophobic impurities.
  • Centrifugation at 10,000 rpm isolates the pure CTA.
  • Vacuum drying at 30°C prevents thermal degradation .

Validation : Purity is confirmed via HPLC (retention time ~5.2 min) and ¹H NMR (absence of aromatic protons at δ 7.2–7.8 ppm) .

What initiators are compatible with this CTA?

Basic Research Question
2,2'-Azobis(isobutyronitrile) (AIBN) is widely used due to its half-life (~10 hours at 70°C), ensuring steady radical flux. Alternative initiators like V-70 (2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)) enable lower-temperature polymerizations (e.g., 40°C) for heat-sensitive monomers .

Optimization Tip : Maintain AIBN/CTA ratios ≤1:8 to minimize termination reactions .

How do monomer-to-CTA ratios affect polymer properties?

Advanced Research Question
Higher CTA concentrations (e.g., [Monomer]/[CTA] = 100:1) yield lower molecular weights (Mn ~5–10 kDa) and narrower dispersity (Đ ~1.1). Lower CTA ratios ([Monomer]/[CTA] = 500:1) increase Mn (~50 kDa) but may broaden Đ (~1.3) due to reduced chain control .

Case Study : For pH-responsive fibers (e.g., PNIPAAm-AAc copolymers), a 200:1 ratio balances mechanical stability and stimuli sensitivity .

What analytical methods confirm CTA structure and polymerization efficacy?

Basic Research Question

  • ¹H/¹⁹F NMR : Identifies functional groups (e.g., cyano δ 1.6–2.2 ppm) and monomer incorporation .
  • GPC/SEC : Measures Mn, Mw, and Đ using PMMA standards.
  • MALDI-TOF : Validates end-group fidelity .

How do pH and temperature affect RAFT polymerization with this CTA?

Advanced Research Question

  • pH : Acidic conditions (pH <5) protonate the carboxylic acid group, reducing solubility and slowing polymerization. Neutral/basic conditions (pH 7–9) enhance stability .
  • Temperature : Elevated temperatures (>70°C) accelerate initiator decomposition but risk CTA degradation. Optimal range: 60–70°C .

Experimental Example : Thermosensitive PNIPAAm copolymers exhibit LCST behavior at ~32°C, adjustable via CTA concentration .

How does this CTA compare to trithiocarbonates in block copolymer synthesis?

Advanced Research Question
Unlike dithiobenzoate CTAs (e.g., CDTP), this compound’s ethylsulfanyl group enables faster reinitiation for block copolymer synthesis. However, trithiocarbonates (e.g., cyanomethyl methyl dithiocarbamate) offer better UV stability for photopolymerizations .

Design Consideration : Use sequential RAFT with macro-CTAs (e.g., PEG-based) for amphiphilic block copolymers .

What safety precautions are required when handling this CTA?

Basic Research Question

  • Storage : −20°C, protected from light and moisture .
  • Handling : Use gloves and fume hoods to avoid dermal/ocular exposure.
  • Disposal : Neutralize with NaOH before incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
Reactant of Route 2
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid

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